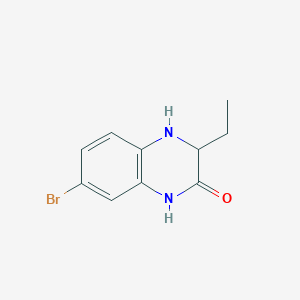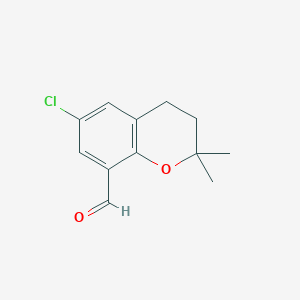
1-Fluoro-4-(2-fluoroethanesulfonyl)benzene
Overview
Description
“1-Fluoro-4-(2-fluoroethanesulfonyl)benzene” is a chemical compound with the molecular formula C8H8F2O2S. It has a molecular weight of 206.21 g/mol. The molecule contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered benzene ring with a fluoroethanesulfonyl group attached at the 4th position and a fluorine atom at the 1st position .Scientific Research Applications
Solubility in Organic Solvents
1-Fluoro-4-(methylsulfonyl)benzene, a related compound, has been studied for its solubility in various organic solvents. It was found that its solubility decreased in the order of chloroform > acetone > ethyl acetate > toluene > ethanol. The solubility data were accurately correlated using the modified Apelblat equation, indicating potential applications in solvent selection for chemical processes involving similar fluoro-sulfonated compounds (Qian, Wang, & Chen, 2014).
Fluorescence Properties
Research on benzene derivatives, including 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has revealed their potential as green fluorophores with high emission and photostability. These compounds, including fluorinated benzene derivatives, can be used in imaging applications and displays due to their solvent- and pH-independent fluorescence with large Stokes shifts (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Reactions with Olefins and Acrylics
Fluorinated benzene compounds, similar to 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene, have been shown to react with olefins like hexene and heptene, yielding disulfonates. These reactions and their mechanisms are significant in organic synthesis, potentially applicable in the development of new fluorinated compounds (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).
Applications in Polymer Science
Fluorinated sulfonated poly(arylene ether)s, synthesized using derivatives like 1,4-bis(4-fluorobenzoyl)benzene, have been explored for their use in proton exchange membranes. These polymers demonstrate excellent chemical, mechanical, thermal, and electrochemical stability, making them suitable for applications in fuel cells and other electrochemical devices (Kim, Park, & Lee, 2020).
Photochemistry in Gas Phase
Studies on fluoro(trifluoromethyl)benzenes, closely related to this compound, have revealed insights into their photophysical processes in the gas phase. These findings can inform the development of photochemical applications and the understanding of fluorescence and phosphorescence in similar compounds (Al-ani, 1973).
properties
IUPAC Name |
1-fluoro-4-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGMZOUSUJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)


![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)







![Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate](/img/structure/B1405876.png)

![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)